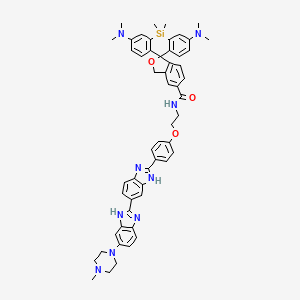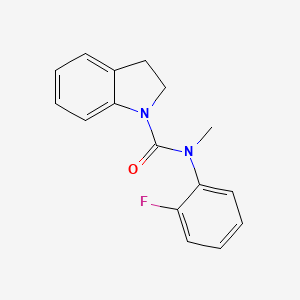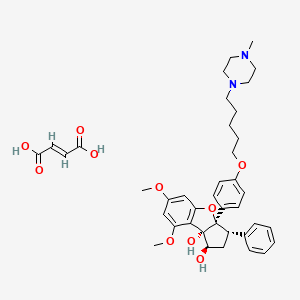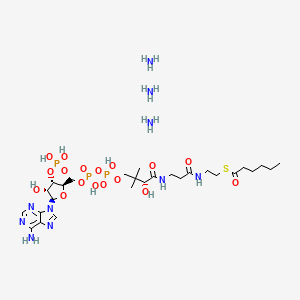
Fasn-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Fasn-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Fasn-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Fasn-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study fatty acid biosynthesis and its inhibition.
Biology: this compound is employed in research to understand the role of fatty acid biosynthesis in cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections and diseases associated with fatty acid metabolism, such as cancer and metabolic disorders.
Mecanismo De Acción
Fasn-IN-6 exerts its effects by inhibiting the enzyme fatty acid synthase, which is crucial for the de novo synthesis of fatty acids. This inhibition disrupts the production of palmitate, a key fatty acid involved in lipid metabolism and cellular signaling. The molecular targets of this compound include the active sites of fatty acid synthase, where it binds and prevents the enzyme from catalyzing the synthesis of fatty acids. This disruption leads to a decrease in lipid accumulation and affects various cellular pathways involved in metabolism and inflammation .
Comparación Con Compuestos Similares
Fasn-IN-6 is unique compared to other fatty acid biosynthesis inhibitors due to its high potency and specificity. Similar compounds include:
Denifanstat (TVB-2640): Another fatty acid synthase inhibitor with applications in treating non-alcoholic steatohepatitis and certain cancers.
C75: A well-known fatty acid synthase inhibitor used in research to study metabolic diseases and cancer.
Orlistat: A lipase inhibitor that also affects fatty acid synthase, used primarily as an anti-obesity drug.
This compound stands out due to its specific antibacterial properties and its potential for use in a broader range of scientific research applications .
Propiedades
Fórmula molecular |
C24H16BrF4N3O2 |
|---|---|
Peso molecular |
534.3 g/mol |
Nombre IUPAC |
4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34) |
Clave InChI |
BBCNDXNURGQGSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)






![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)




